molecular formula C16H11N3O5 B4012199 2-methyl-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-methyl-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4012199
M. Wt: 325.27 g/mol
InChI Key: KQQJPKCQMONGHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrophenyl-group-containing heterocycles involves regioselective cyclocondensation, highlighting the compound's complex synthetic route. For instance, Sayed et al. (2022) detailed the synthesis of tetrahydroisoquinolines bearing nitrophenyl groups through cyclocondensation, offering insights into methods that could be analogous to synthesizing the compound (Sayed et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography and spectroscopic methods. For example, Moreno-Fuquen et al. (2021) reported the crystal structure and spectroscopic properties of a compound with a related structure, emphasizing the role of nitro-group interactions (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving nitrophenyl groups often lead to significant molecular transformations. Argilagos et al. (1997) described the unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, which could be relevant to understanding the reactivity of the nitrophenyl moiety in the target compound (Argilagos et al., 1997).

Physical Properties Analysis

Yu et al. (2017) achieved the synthesis of isoindolinones, which share structural similarities with the target compound, demonstrating the influence of molecular structure on physical properties such as solubility and melting points (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of compounds containing isoindoline and nitrophenyl groups include reactivity towards nucleophiles, electrophiles, and potential antioxidant activity. Sayed et al. (2022) explored the anticancer and antioxidant properties of tetrahydroisoquinolines with nitrophenyl groups, providing a glimpse into the chemical behavior of such compounds (Sayed et al., 2022).

properties

IUPAC Name

2-methyl-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c1-18-15(21)10-7-6-9(8-11(10)16(18)22)14(20)17-12-4-2-3-5-13(12)19(23)24/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQJPKCQMONGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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